

Application Notes and Protocols for Amiprofos-methyl in Plant Cell Culture

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Compound of Interest

Compound Name: Amiprofos-methyl

Cat. No.: B167003

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Introduction

Amiprofos-methyl (APM) is a phosphoric amide herbicide recognized for its specific and potent activity as an anti-microtubule agent in plant cells.^{[1][2]} Its mechanism of action involves the direct inhibition of microtubule polymerization, leading to the disruption of essential cellular processes such as cell division, elongation, and intracellular organization.^{[2][3][4]} This makes APM a valuable tool for studying microtubule dynamics, cell cycle regulation, and the effects of herbicides on plant cellular structures. Notably, APM demonstrates a higher binding affinity for plant tubulin compared to colchicine and exhibits greater efficacy at lower concentrations.^{[3][5]} Its effects are also reversible, allowing for the study of microtubule recovery.^{[3][6]}

Mechanism of Action

Amiprofos-methyl directly interferes with the dynamics of microtubules in plant cells by inhibiting the polymerization of tubulin dimers.^{[1][2]} It competitively inhibits the binding of other dinitroaniline herbicides like oryzalin to plant tubulin, with an inhibition constant (K_i) of approximately 5 μM .^{[1][4]} This disruption of microtubule formation leads to the depolymerization of both cortical and mitotic microtubule arrays, ultimately causing growth inhibition.^{[1][3][4][6]} APM's specificity for plant tubulin makes it a selective tool with minimal direct impact on the microtubules of animal cells at similar concentrations.^{[2][4][7]}

Quantitative Data Summary

The following tables summarize key quantitative data regarding the application and effects of **Amiprofos-methyl** in plant cell culture.

Table 1: Effective Concentrations of **Amiprofos-methyl**

Parameter	Value	Cell Type/Species	Reference
Complete Depolymerization of Microtubules	1 - 3 μ M	Plant cell suspension cultures	[3] [6]
Inhibition of Tobacco Cell Growth	Threshold range of depolymerization	Tobacco cells	[1] [4]
Inhibition Constant (K _i) for Oryzalin Binding	5 μ M	Tobacco tubulin	[1] [4]
Induction of Polyploidization	1.6 - 12.8 μ M	Alfalfa cell suspension cultures	[5]

Table 2: Treatment Times and Reversibility

Parameter	Time	Conditions	Reference
Complete Microtubule Depolymerization	1 hour	1 - 3 μ M APM treatment	[3] [6]
Onset of Recovery After APM Removal	As early as 5 minutes	Removal of APM from culture medium	[3] [6]
Appearance of Short, Cortical Microtubules	3 hours	After APM removal	[3] [6]
Formation of Complete Microtubule Arrays	Within 22 hours	After APM removal	[3] [6]

Experimental Protocols

Protocol 1: Preparation of Amiprofos-methyl Stock and Working Solutions

This protocol outlines the preparation of stock and working solutions of **Amiprofos-methyl** for use in plant cell culture.

Materials:

- **Amiprofos-methyl** (APM) powder
- Dimethyl sulfoxide (DMSO)
- Sterile distilled water or appropriate culture medium
- Sterile microcentrifuge tubes
- Sterile pipette tips
- Vortex mixer

Procedure:

- Stock Solution Preparation (e.g., 10 mM):
 - Due to its chemical nature, APM is often dissolved in DMSO.
 - Calculate the required amount of APM powder to prepare a 10 mM stock solution.
 - In a sterile microcentrifuge tube, dissolve the weighed APM powder in the appropriate volume of DMSO.
 - Vortex thoroughly until the powder is completely dissolved.
 - Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- Working Solution Preparation (e.g., 1 µM):

- Thaw an aliquot of the 10 mM APM stock solution.
- Perform a serial dilution to achieve the desired final concentration in your plant cell culture medium. For example, to prepare a 1 μ M working solution in 10 mL of medium:
 - Prepare an intermediate dilution by adding 1 μ L of the 10 mM stock solution to 999 μ L of sterile medium to get a 10 μ M solution.
 - Add 1 mL of the 10 μ M intermediate solution to 9 mL of the final culture medium to achieve a final concentration of 1 μ M.
- Always prepare fresh working solutions for each experiment.
- Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without APM.

Protocol 2: Treatment of Plant Suspension Cells with Amiprofos-methyl

This protocol describes the application of APM to plant cell suspension cultures to study its effects on cell division and microtubule organization.

Materials:

- Actively growing plant cell suspension culture (e.g., Tobacco BY-2, Arabidopsis)
- APM working solution (prepared as in Protocol 1)
- Vehicle control solution (medium with DMSO)
- Sterile flasks or multi-well plates for cell culture
- Shaker incubator
- Microscope with appropriate imaging capabilities (e.g., fluorescence for GFP-tagged tubulin)
- Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline)

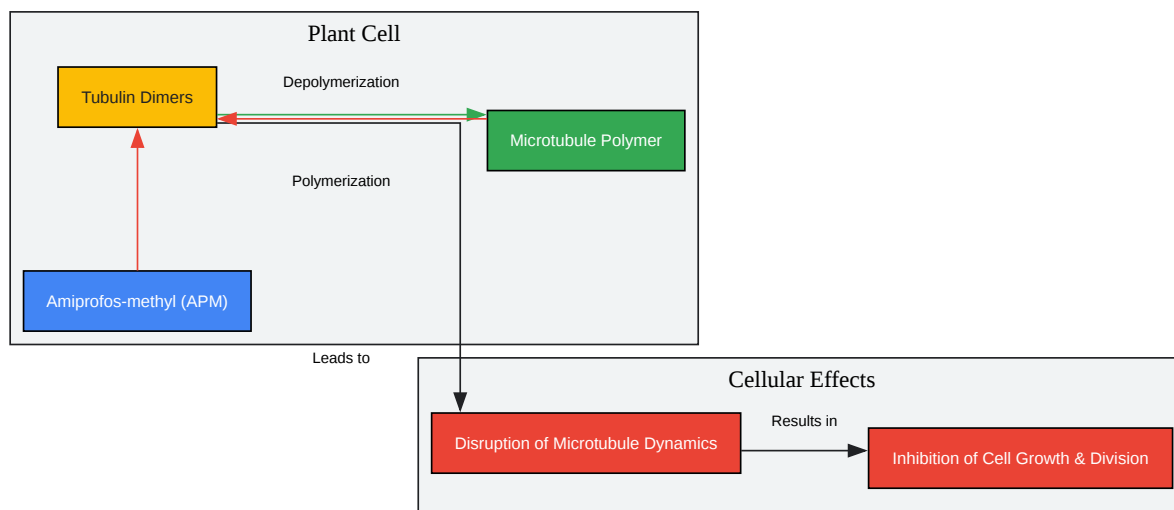
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
- Immunostaining reagents (if applicable)

Procedure:

- Cell Culture Preparation:
 - Use a healthy, sub-cultured plant cell suspension in the exponential growth phase.
 - Aliquot the cell suspension into sterile flasks or multi-well plates.
- Treatment Application:
 - Add the prepared APM working solution to the cell cultures to achieve the desired final concentrations (e.g., 1 μ M, 3 μ M, 5 μ M).
 - To the control culture, add an equivalent volume of the vehicle control solution.
 - Incubate the treated and control cultures under standard growth conditions (e.g., temperature, light, and agitation).
- Incubation:
 - Incubate the cells for the desired duration (e.g., 1 hour, 3 hours, 24 hours) based on the experimental goals.
- Observation and Analysis:
 - At the end of the incubation period, collect cell samples for analysis.
 - For visualizing microtubules:
 - If using a cell line with fluorescently tagged tubulin (e.g., GFP-MBD), observe the cells directly under a fluorescence microscope.
 - Alternatively, fix and permeabilize the cells.

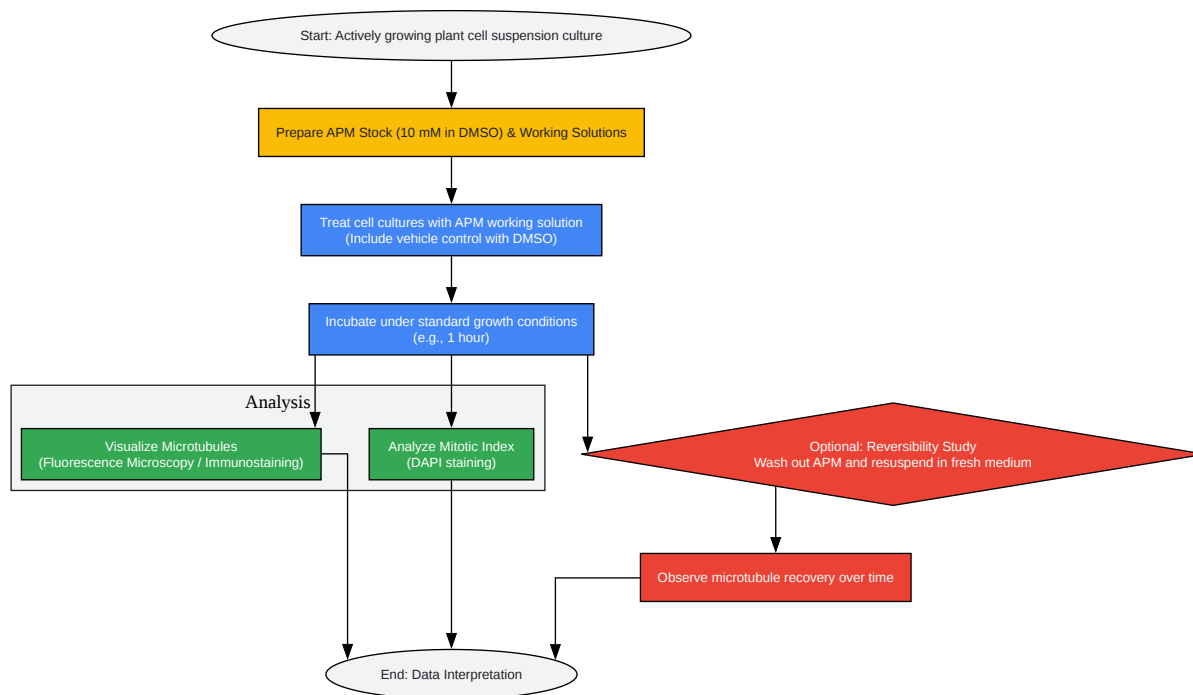
- Perform immunofluorescence staining using anti-tubulin antibodies followed by fluorescently labeled secondary antibodies.
- For analyzing cell division:
 - Calculate the mitotic index by staining the cells with a DNA-binding dye (e.g., DAPI) and counting the percentage of cells in mitosis.
- Reversibility Study (Optional):
 - To study the reversibility of APM's effects, gently pellet the treated cells by centrifugation.
 - Remove the APM-containing medium and wash the cells with fresh, sterile medium.
 - Resuspend the cells in fresh medium without APM.
 - Collect and analyze samples at different time points after washing (e.g., 5 min, 1 hr, 3 hr, 22 hr) to observe microtubule repolymerization.

Visualizations



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Caption: Mechanism of action of **Amiprosfos-methyl** in plant cells.



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Caption: Experimental workflow for APM treatment in plant cell culture.

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